VBIT-12

Description

Structure

3D Structure

Properties

IUPAC Name |

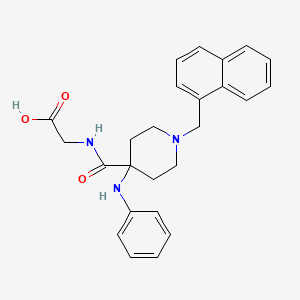

2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDHWOWCHGYSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of VBIT-12 in the Prevention of Apoptosis: A Technical Guide

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases, ischemic injuries, and autoimmune disorders. The intrinsic pathway of apoptosis is critically regulated by the mitochondria, with the Voltage-Dependent Anion Channel 1 (VDAC1) emerging as a key player. Under cellular stress, VDAC1 can be overexpressed and subsequently oligomerize, forming a large pore in the outer mitochondrial membrane that facilitates the release of pro-apoptotic factors. VBIT-12 is a novel, cell-penetrating small molecule specifically designed to inhibit VDAC1 oligomerization. By preventing this crucial step, this compound effectively blocks the mitochondrial apoptosis cascade, rescuing cells from death and preserving mitochondrial function. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols, for researchers, scientists, and drug development professionals.

Introduction to Apoptosis Signaling

Apoptosis is executed through distinct but interconnected signaling pathways. The two major pathways are the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Additionally, stress signals from the endoplasmic reticulum (ER) can also initiate apoptosis, often by converging on the mitochondrial pathway.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stresses such as DNA damage, oxidative stress, or growth factor deprivation. These signals converge at the mitochondria, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. A pivotal event in MOMP is the formation of pores in the outer mitochondrial membrane (OMM). Overexpression and oligomerization of VDAC1 have been identified as a critical mechanism for forming these pores, which allow for the release of intermembrane space proteins, most notably cytochrome c, into the cytosol[1]. Once in the cytosol, cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), triggering the assembly of the "apoptosome," which recruits and activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis[2].

The Endoplasmic Reticulum (ER) Stress Pathway

The ER is the primary site for protein folding and synthesis. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress[3]. To cope with this, cells activate the Unfolded Protein Response (UPR), a complex signaling network initiated by three ER-resident sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6)[4].

While initially a pro-survival response, prolonged or severe ER stress can trigger apoptosis[5][6]. The IRE1α branch is a key mediator of this switch. Upon activation, IRE1α can recruit the adaptor protein TRAF2 (TNF receptor-associated factor 2), forming a complex that activates Apoptosis-Signal-regulating Kinase 1 (ASK1)[6][7]. ASK1, in turn, activates the JNK (c-Jun N-terminal kinase) signaling cascade, which promotes apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins, thereby linking ER stress to the mitochondrial pathway[5][8].

VDAC1: A Key Regulator of Mitochondria-Mediated Apoptosis

Structure and Function of VDAC1

Voltage-Dependent Anion Channel 1 (VDAC1) is the most abundant protein in the OMM and serves as the primary interface between the mitochondrial and cellular metabolisms[1][9]. It forms a channel that governs the flux of ions, ATP, ADP, and other metabolites, thereby acting as a crucial gatekeeper for mitochondrial function[9].

VDAC1 Overexpression and Oligomerization in Apoptosis

A growing body of evidence implicates VDAC1 as a central component of the apoptotic machinery. In response to various apoptotic stimuli, VDAC1 expression is often significantly upregulated[10][11]. This overexpression shifts the equilibrium from VDAC1 monomers to oligomeric states (dimers, trimers, and higher-order complexes)[1][12]. These VDAC1 oligomers are proposed to assemble into a large, permeable channel in the OMM, through which pro-apoptotic proteins like cytochrome c can be released into the cytosol, thereby initiating the caspase cascade[1][13]. This VDAC1 oligomerization is a critical convergence point for many apoptotic signals and represents an attractive target for therapeutic intervention.

This compound: A Novel Inhibitor of VDAC1 Oligomerization

This compound is a small molecule developed to specifically interact with VDAC1 and prevent its oligomerization[12][14]. Its mechanism of action is targeted at the core of the mitochondrial apoptotic process.

Mechanism of Action

This compound and its analogue, VBIT-4, directly interact with VDAC1 to inhibit its self-assembly into oligomers[13][15]. By maintaining VDAC1 in its monomeric state, this compound prevents the formation of the large OMM pore required for the release of apoptogenic factors[1][13]. This action effectively decouples the upstream apoptotic stimuli from the downstream execution phase. Consequently, this compound has been shown to prevent not only apoptosis but also associated mitochondrial dysfunctions, including the collapse of mitochondrial membrane potential (ΔΨm), excessive production of reactive oxygen species (ROS), and dysregulation of intracellular Ca2+ levels[10][13]. Studies have demonstrated that this compound can rescue cell death induced by various stressors in multiple disease models, including ischemia-reperfusion injury and neurodegenerative conditions like ALS[9][14].

Preclinical Evidence of Anti-Apoptotic Efficacy

This compound has demonstrated significant protective effects in both in vitro and in vivo models of apoptosis-driven pathologies.

-

Retinal Neurons: In a model of oxygen-glucose deprivation and re-oxygenation (OGD/R) injury, this compound rescued mitochondrial dysfunction and reduced both apoptosis and necroptosis in R28 retinal neuronal cells[9]. In vivo, this compound significantly reduced neuronal death in a rat model of acute high intraocular pressure[9][16].

-

Amyotrophic Lateral Sclerosis (ALS): In a cellular model of ALS, this compound was able to rescue motor-neuron-like cells from death induced by mutant SOD1[14]. Furthermore, administration of this compound to mutant SOD1-G93A mice, an animal model for ALS, improved muscle endurance[14].

-

Acetaminophen-Induced Liver Injury: In primary mouse hepatocytes, this compound was shown to inhibit VDAC1 oligomerization induced by acetaminophen (APAP) and protect against subsequent cell death[17].

Quantitative Analysis of VBIT Efficacy

The anti-apoptotic effects of VBIT compounds have been quantified across various assays. The tables below summarize key findings.

Table 1: In Vitro Efficacy of VBIT Compounds in Preventing Apoptosis and Cell Death

| Compound | Cell Type | Apoptotic Stimulus | Assay | Endpoint Measured | Efficacy / IC50 | Reference(s) |

|---|---|---|---|---|---|---|

| This compound | Primary Mouse Hepatocytes | Acetaminophen (20 mM) | CellTiter-Glo® | Cell Viability | Significant increase in viability at 15 µM and 20 µM | [17] |

| This compound | NSC-34 Motor-Neuron-like Cells | Mutant SOD1 | Cell Viability | Cell Death Rescue | Significant rescue of cell death | [14] |

| VBIT-4 | HEK-293 Cells | Selenite | PI Staining / FACS | Apoptosis Inhibition | IC50 ≈ 2.9 µM | [13] |

| VBIT-4 | HEK-293 Cells | Selenite | VDAC1 Oligomerization | Inhibition of Dimerization | IC50 ≈ 1.8 µM | [13] |

| VBIT-4 | HEK-293 Cells | Selenite | Cytochrome c Release | Inhibition of Release | IC50 ≈ 2.1 µM |[13] |

Table 2: Effect of VBIT Compounds on Mitochondrial Function

| Compound | Cell Type | Stressor | Assay | Parameter Measured | Result | Reference(s) |

|---|---|---|---|---|---|---|

| This compound | HAP1 Cells | N/A | Seahorse XF | O2 Consumption (ET capacity) | ~22% reduction vs. control | [15] |

| VBIT-4 | SH-SY5Y Cells | Selenite | DCFH-DA / MitoSOX | Cellular & Mitochondrial ROS | Complete prevention of ROS increase | [13] |

| VBIT-4 | SH-SY5Y Cells | Selenite | Fura-2 | Intracellular Ca2+ [Ca2+]i | Prevention of [Ca2+]i elevation | [13] |

| VBIT-4 | SH-SY5Y Cells | Selenite | Rhodamine 123 | ΔΨm | Prevention of ΔΨm collapse |[13] |

Key Experimental Protocols

VDAC1 Oligomerization Assay (Cross-linking & Western Blot)

This protocol is adapted from methodologies used to assess the oligomeric state of VDAC1 in cells[17].

-

Cell Treatment: Culture cells to desired confluency. Pre-treat with this compound (e.g., 20 µM) for 2 hours, followed by co-incubation with an apoptotic stimulus (e.g., 20 mM Acetaminophen) for the desired time (e.g., 12 hours).

-

Cell Harvest: Harvest cells and wash with PBS.

-

Cross-linking: Resuspend the cell pellet in a buffer containing a cell-permeable cross-linker, such as ethylene glycol bis(succinimidyl succinate) (EGS). Incubate to allow for cross-linking of proximal proteins.

-

Lysis: Quench the cross-linking reaction and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein lysate via SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody specific for VDAC1. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualization: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Monomeric, dimeric, and higher-order oligomeric forms of VDAC1 will be distinguishable by their molecular weight.

Cell Viability Assay (Luminescent ATP Assay)

This protocol is based on the use of assays like CellTiter-Glo® to quantify viable cells[17].

-

Cell Plating: Plate cells in an opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat cells with this compound and/or the apoptotic stimulus as described in the experimental design. Include vehicle-only and stimulus-only controls.

-

Reagent Preparation: Equilibrate the plate and the luminescent assay reagent to room temperature.

-

Lysis and Luminescence Reaction: Add a volume of the luminescent reagent equal to the culture medium volume in each well. This lyses the cells and initiates the luciferase reaction, which generates a luminescent signal proportional to the amount of ATP present.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

-

Measurement: Record luminescence using a plate-reading luminometer. Cell viability is directly proportional to the luminescent signal.

Apoptosis Assessment (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage hallmark of apoptosis[10].

-

Sample Preparation: Grow cells on glass coverslips or prepare tissue sections on slides. Treat samples as required by the experimental design.

-

Fixation and Permeabilization: Fix the cells/tissue with a cross-linking agent like paraformaldehyde. Subsequently, permeabilize the cells (e.g., with Triton X-100) to allow entry of the labeling reagents.

-

Labeling Reaction: Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analogue (e.g., BrdUTP or FITC-dUTP). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Washing: Wash the samples to remove unincorporated nucleotides.

-

Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI to visualize the total cell population.

-

Microscopy: Mount the coverslips/slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence, while non-apoptotic cells will show only the counterstain.

-

Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound and apoptosis.

Caption: The VDAC1-mediated intrinsic apoptotic pathway.

Caption: this compound mechanism of action in preventing apoptosis.

Caption: The pro-apoptotic IRE1α signaling pathway in ER stress.

Caption: Experimental workflow for evaluating this compound efficacy.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy aimed at a critical control point in the intrinsic apoptotic pathway. By specifically inhibiting the oligomerization of VDAC1, this compound effectively prevents the release of mitochondrial pro-apoptotic factors, thereby protecting cells from a wide range of death stimuli. The preclinical data are promising, suggesting potential applications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders, and ischemia-reperfusion injuries.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling of this compound, along with long-term safety and efficacy studies in relevant animal models. Further elucidation of the precise binding site of this compound on VDAC1 could aid in the development of next-generation inhibitors with even greater potency and specificity. As a tool for researchers, this compound provides a unique means to probe the specific role of VDAC1 oligomerization in cell death and disease, paving the way for a deeper understanding of mitochondrial regulation of apoptosis.

References

- 1. VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ER stress-induced apoptosis and caspase-12 activation occurs downstream of mitochondrial apoptosis involving Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Inositol Requiring Enzyme (IRE), a multiplayer in sensing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRE1 signaling regulates chondrocyte apoptosis and death fate in the osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. IRE1 signaling pathway mediates protective autophagic response against manganese-induced neuronal apoptosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of mitochondrial VDAC1 oligomerization alleviates apoptosis and necroptosis of retinal neurons following OGD/R injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer’s disease protects against mitochondrial dysfunction and mitigates brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the Mitochondrial Protein VDAC1 as a Potential Therapeutic Strategy in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. VDAC1 Knockout Affects Mitochondrial Oxygen Consumption Triggering a Rearrangement of ETC by Impacting on Complex I Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

VBIT-12: A Technical Guide to a Novel VDAC1-Targeting Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-12 is a novel small molecule inhibitor of the voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that governs cellular metabolism and apoptosis. By directly interacting with VDAC1, this compound prevents its oligomerization, a critical step in the initiation of mitochondria-mediated cell death and inflammatory responses. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key experimental data and detailed protocols to support further research and development in this promising therapeutic area.

Introduction: Targeting VDAC1 in Disease

The voltage-dependent anion channel 1 (VDAC1) is a multifunctional protein that acts as the primary interface for the exchange of ions and metabolites between the mitochondria and the cytosol.[1] Its role extends beyond metabolic regulation; VDAC1 is a critical regulator of apoptosis. Under cellular stress, VDAC1 undergoes oligomerization, forming a large pore that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space, ultimately leading to programmed cell death.[2] Furthermore, VDAC1 oligomerization has been implicated in the activation of the NLRP3 inflammasome and the release of mitochondrial DNA (mtDNA), triggering inflammatory pathways.[3][4]

Given its central role in these pathological processes, VDAC1 has emerged as a compelling therapeutic target for a range of diseases characterized by excessive apoptosis and inflammation, including neurodegenerative disorders, inflammatory conditions, and ischemia-reperfusion injuries. This compound was developed as a specific inhibitor of VDAC1 oligomerization, offering a targeted approach to mitigate these disease-driving mechanisms.[5][6]

Discovery and Mechanism of Action

This compound was identified through a screening process aimed at discovering small molecules that could disrupt the oligomerization of VDAC1. It is a potent inhibitor that directly interacts with VDAC1, preventing the formation of the large protein pores associated with apoptosis and inflammation.[6][7] While a specific binding affinity (Kd) or IC50 value for this compound has not been detailed in the reviewed literature, its efficacy has been demonstrated through the inhibition of VDAC1-mediated downstream events. The related compound, VBIT-4, has a reported binding affinity (Kd) of 17 μM for VDAC1.[8]

The primary mechanism of action of this compound is the inhibition of VDAC1 oligomerization.[6] This action prevents the release of pro-apoptotic proteins from the mitochondria and reduces the activation of inflammatory signaling pathways.[4][5]

Preclinical Efficacy

This compound has demonstrated significant therapeutic potential in a variety of preclinical disease models.

Amyotrophic Lateral Sclerosis (ALS)

In the SOD1G93A mouse model of ALS, a progressive neurodegenerative disease affecting motor neurons, administration of this compound resulted in a significant improvement in muscle endurance.[5] While the treatment did not extend the overall survival of the animals, it preserved muscle strength during the course of the disease, suggesting a potential to maintain quality of life.[5] In motor-neuron-like cell cultures, this compound was shown to rescue cell death induced by the mutant SOD1 protein.[5]

Ulcerative Colitis

In a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis, a chronic inflammatory bowel disease, this compound treatment led to a significant reduction in the disease activity index (DAI), which includes measures of weight loss, diarrhea, and rectal bleeding.[9] Specifically, this compound treatment reduced the DSS-induced shortening of the colon, a key indicator of inflammation and damage.[9] The therapeutic effect was attributed to the inhibition of VDAC1 overexpression, oligomerization, and subsequent apoptosis and NLRP3 inflammasome activation in the colon.[4][9]

Ischemia-Reperfusion Injury

In a rat model of retinal ischemia-reperfusion (I/R) injury, this compound significantly reduced neuronal death (both apoptosis and necroptosis). In vitro studies using retinal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) showed that this compound rescued mitochondrial dysfunction and reduced cell death by inhibiting VDAC1 oligomerization.

Other Potential Indications

The mechanism of action of this compound suggests its potential therapeutic application in other diseases where VDAC1-mediated apoptosis and inflammation play a role, such as Alzheimer's disease and certain types of cancer.

Quantitative Data Summary

| Parameter | Model System | Result | Reference |

| Efficacy in ALS | SOD1G93A Mice | Significantly improved muscle endurance (grip strength) during disease progression. | [5] |

| NSC-34 motor-neuron-like cells | Rescued cell death induced by mutant SOD1. | [5] | |

| Efficacy in Ulcerative Colitis | DSS-induced colitis in mice | Significantly decreased Disease Activity Index (DAI). | [9] |

| DSS-induced colitis in mice | Reduced colon length shortening from ~45% to ~22-26%. | [9] | |

| Efficacy in Ischemia-Reperfusion | Rat model of retinal I/R | Significantly reduced neuronal apoptosis and necroptosis. | |

| R28 retinal cells (OGD/R) | Rescued mitochondrial dysfunction and reduced cell death. | ||

| In Vitro Activity | Synthetic lipid membranes | Inhibits VDAC1 conductance at concentrations of 20-100 µM. | [10][11] |

Experimental Protocols

VDAC1 Oligomerization Assay (Western Blot)

This protocol describes the detection of VDAC1 oligomers in cell lysates using chemical cross-linking and western blotting.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethylene glycol bis(succinimidyl succinate) (EGS) cross-linker (freshly prepared in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-VDAC1

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with the apoptosis-inducing agent in the presence or absence of this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS at a concentration of 2.5-3 mg/ml.

-

Add freshly prepared EGS to a final concentration of 250-300 µM.

-

Incubate at 30°C for 15 minutes to allow for cross-linking.

-

Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

Prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-VDAC1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. VDAC1 monomers, dimers, trimers, and higher-order oligomers can be identified by their molecular weight.[12]

Cell Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

-

Cells of interest

-

96-well plates

-

Treatment compounds (including this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (and this compound) for the desired duration.

-

Following treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][13]

Mitochondrial Membrane Potential Assay (TMRE Staining)

This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

-

Cells of interest

-

Treatment compounds (including this compound)

-

TMRE stock solution (in DMSO)

-

Cell culture medium

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed and treat cells as in the cell viability assay.

-

For the positive control, treat a set of cells with FCCP (e.g., 10 µM) for 10-20 minutes to depolarize the mitochondria.

-

Prepare the TMRE working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 50-200 nM).

-

Add the TMRE working solution to each well and incubate at 37°C for 15-30 minutes, protected from light.

-

Wash the cells with pre-warmed PBS or culture medium to remove excess dye.

-

Analyze the cells immediately using a fluorescence microscope or flow cytometer. A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.[14][15][16]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Apoptosis

References

- 1. VDAC1 regulates mitophagy in NLRP3 inflammasome activation in retinal capillary endothelial cells under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. The role of the mitochondrial protein VDAC1 in inflammatory bowel disease: a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the Mitochondrial Protein VDAC1 as a Potential Therapeutic Strategy in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | VDAC1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The role of the mitochondrial protein VDAC1 in inflammatory bowel disease: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CAS 2089227-65-4 | Cayman Chemical | Biomol.com [biomol.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

VBIT-12: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-12 is a potent and selective small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that governs the flux of ions and metabolites between the mitochondria and the cytosol. By directly interacting with VDAC1, this compound prevents its oligomerization, a critical step in the initiation of mitochondria-mediated apoptosis. This inhibitory action on VDAC1 oligomerization makes this compound a promising therapeutic candidate for a range of pathologies linked to VDAC1 overexpression and subsequent apoptosis, including neurodegenerative diseases, inflammatory conditions, and metabolic disorders. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, including available data, detailed experimental methodologies, and an exploration of the associated signaling pathways.

Introduction to VDAC1 and its Role in Cellular Homeostasis

The Voltage-Dependent Anion Channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane and is a crucial regulator of cellular metabolism and apoptosis.[1] It forms a channel that allows the passage of ions, ATP, ADP, and other metabolites, thereby controlling the energetic crosstalk between mitochondria and the rest of the cell.[1] In addition to its role in metabolism, VDAC1 is a key player in the intrinsic apoptotic pathway. Upon apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, leading to caspase activation and programmed cell death.[2][3] Given its central role in both cell survival and death, VDAC1 has emerged as a significant therapeutic target for a variety of diseases.

This compound: Mechanism of Action

This compound is a potent inhibitor of VDAC1.[4] Its primary mechanism of action is the direct interaction with VDAC1, which prevents the protein from forming oligomers.[4] By inhibiting VDAC1 oligomerization, this compound effectively blocks a key step in the mitochondrial apoptotic cascade.[4] This targeted action allows this compound to protect cells from apoptosis induced by various stressors that lead to VDAC1 overexpression and oligomerization.[5][6]

Target Engagement and Specificity of this compound

Table 1: Quantitative Data for VDAC Inhibitors

| Compound | Target | Assay Type | Value | Reference |

| VBIT-4 | VDAC1 | Binding Affinity (Kd) | 17 µM | [1] |

| AKOS-022 | VDAC1 | Binding Affinity (Kd) | 15.4 µM | [1] |

| VBIT-3 | VDAC1 | Binding Affinity (Kd) | 31.3 µM | [1] |

| This compound | VDAC1 | Channel Conductance Inhibition | Effective at 20-100 µM | [7] |

Selectivity Profile of this compound

This compound is described as a selective inhibitor of VDAC1.[8] Studies have shown that in VDAC1 knockout cells, this compound has no significant effect on mitochondrial respiration, suggesting its action is specific to VDAC1.[9] Mammalian cells express two other VDAC isoforms, VDAC2 and VDAC3, which share structural similarities with VDAC1.[10] While direct comparative binding or inhibitory assays for this compound against all three VDAC isoforms are not extensively published, the related compound VBIT-4 has been shown to bind to all three isoforms. The lack of effect in VDAC1 knockout cells suggests that the primary therapeutic and protective effects of this compound are mediated through its interaction with VDAC1.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

VDAC1 Oligomerization Assay

This assay is used to determine the effect of this compound on the oligomerization of VDAC1 in response to an apoptotic stimulus.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or SH-SY5Y) at an appropriate density and allow them to adhere overnight.

-

Pre-incubate the cells with the desired concentration of this compound (e.g., 10-20 µM) for 2 hours.

-

Induce apoptosis using a known stimulus (e.g., staurosporine (1.25 µM for 2.5 hours), cisplatin (30 µM for 16 hours), or H2O2 (12 mM)).[2]

-

-

Cross-linking:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cell pellet in PBS at a concentration of 2.5 to 3 mg/ml.[2]

-

Add the membrane-permeant cross-linker ethylene glycol bis(succinimidyl succinate) (EGS) to a final concentration of 250-300 µM.[2][11]

-

Incubate at 30°C for 15 minutes to allow for cross-linking of proteins in close proximity.[2]

-

-

Western Blot Analysis:

-

Quench the cross-linking reaction by adding a Tris buffer.

-

Lyse the cells and prepare protein extracts.

-

Separate the protein lysates by SDS-PAGE on a 10% acrylamide gel.[11]

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for VDAC1.

-

Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

VDAC1 monomers, dimers, trimers, and higher-order oligomers can be identified by their respective molecular weights.

-

Cell Viability Assay (XTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the protective effects of this compound against apoptosis-inducing agents.

Protocol:

-

Cell Seeding:

-

Treatment:

-

Treat the cells with the desired concentrations of this compound and/or the apoptosis-inducing agent.

-

Incubate for the desired period (e.g., 24-48 hours).

-

-

XTT Reagent Preparation and Addition:

-

Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent, following the manufacturer's instructions.[12]

-

Add 50 µl of the XTT working solution to each well.

-

-

Incubation and Absorbance Reading:

-

Incubate the plate at 37°C for 2-4 hours, or until a color change is apparent.

-

Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 690 nm can be used to correct for background absorbance.[12]

-

In Vivo Administration of this compound

This compound has been evaluated in mouse models of various diseases, demonstrating its potential for in vivo efficacy.

Protocol for Administration in Drinking Water:

-

Preparation of this compound Solution:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 80 mg/ml).[6]

-

Dilute the stock solution in the drinking water to the desired final concentration. For example, a final concentration of 0.0625 mg/ml in drinking water results in an approximate daily dose of 20 mg/kg for a 25g mouse that drinks about 8 ml of water per day.[6]

-

A control group should receive drinking water with the same final concentration of DMSO.

-

Protocol for Intraperitoneal (IP) Injection:

-

Preparation of this compound Solution:

-

Dilute the this compound DMSO stock solution (e.g., 80 mg/ml) with saline (pH 7.0) to the desired final concentration for injection (e.g., 3.25 mg/ml).[5]

-

-

Injection:

-

Administer the solution via intraperitoneal injection. For a 3.25 mg/ml solution, a 200 µl injection results in a dose of approximately 26 mg/kg.[5]

-

Signaling Pathways and Visualizations

The primary signaling pathway influenced by this compound is the intrinsic apoptotic pathway, with VDAC1 oligomerization as a key regulatory node.

VDAC1 Oligomerization and Apoptosis Signaling Pathway

Apoptotic stimuli, such as oxidative stress, DNA damage, or elevated intracellular calcium, can lead to the overexpression and subsequent oligomerization of VDAC1.[2][13] This oligomerization forms a large channel in the outer mitochondrial membrane, allowing for the release of pro-apoptotic proteins like cytochrome c from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death. This compound intervenes at the crucial step of VDAC1 oligomerization, thereby preventing the downstream activation of the caspase cascade.

Caption: VDAC1-mediated apoptotic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in a cell-based model.

Caption: Experimental workflow for evaluating the cellular activity of this compound.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that targets a fundamental process in mitochondria-mediated apoptosis. Its ability to selectively inhibit VDAC1 oligomerization provides a specific mechanism to protect cells from programmed cell death in various pathological contexts. While further studies are needed to fully quantify its binding affinity and selectivity profile against other VDAC isoforms, the existing data strongly support its role as a potent and selective VDAC1 inhibitor. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligomerization of the mitochondrial protein VDAC1: from structure to function and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting the Mitochondrial Protein VDAC1 as a Potential Therapeutic Strategy in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer’s disease protects against mitochondrial dysfunction and mitigates brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | VDAC1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. VDAC1 Knockout Affects Mitochondrial Oxygen Consumption Triggering a Rearrangement of ETC by Impacting on Complex I Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voltage-dependent anion-selective channels VDAC2 and VDAC3 are abundant proteins in bovine outer dense fibers, a cytoskeletal component of the sperm flagellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. The role of calcium in VDAC1 oligomerization and mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

VBIT-12: A Technical Guide to its Inhibitory Effect on Mitochondrial Outer Membrane Permeabilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VBIT-12, a potent small-molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). This compound presents a promising therapeutic strategy by targeting a key event in the intrinsic apoptotic pathway: mitochondrial outer membrane permeabilization (MOMP). This document outlines the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

This compound exerts its primary effect by directly interacting with VDAC1, the most abundant protein in the outer mitochondrial membrane.[1][2] Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming large pores that facilitate the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[3][4] This event is a critical step in the activation of the caspase cascade and the execution of apoptosis.

This compound directly binds to VDAC1 and prevents this self-assembly into oligomeric structures.[1][2] By inhibiting VDAC1 oligomerization, this compound effectively blocks the formation of these release channels, thereby preventing MOMP and downstream apoptotic events.[1][5] Notably, the inhibitory action of this compound on VDAC1 oligomerization and subsequent apoptosis has been observed to be independent of the pro-apoptotic proteins BAX and BAK, suggesting a direct and specific targeting of VDAC1.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the closely related and structurally similar compound, VBIT-4, which shares the same mechanism of action. This data highlights their potency in inhibiting VDAC1-mediated apoptotic processes.

| Compound | Target | Binding Affinity (Kd) | Reference |

| VBIT-4 | VDAC1 | 17 µM | [8][9][10] |

| This compound | VDAC1 | Potent Inhibitor (Specific Kd not published) | [2] |

Table 1: Binding Affinity of VBIT Compounds for VDAC1.

| Compound | Inhibitory Concentration (IC50) | Assay | Cell Line | Reference |

| VBIT-4 | 1.9 ± 0.08 µM | VDAC1 Oligomerization | HEK-293 | [8][10] |

| VBIT-4 | 1.8 ± 0.24 µM | Cytochrome c Release | HEK-293 | [8][10] |

| VBIT-4 | 2.9 ± 0.12 µM | Apoptosis | HEK-293 | [8][10] |

Table 2: In Vitro Efficacy of VBIT-4 in Inhibiting Apoptotic Events.

| Compound | Concentration | Effect | Cell Line/System | Reference |

| This compound | 20-100 µM | Inhibition of VDAC1 conductance | Synthetic lipid membranes with purified rat VDAC1 | |

| This compound | Not specified | 22% reduction in maximal electron transport capacity | HAP1 cells | [11] |

Table 3: Functional Effects of this compound on VDAC1 Activity and Mitochondrial Respiration.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and the experimental approaches used to study its effects, the following diagrams are provided in the DOT language for Graphviz.

Caption: this compound Mechanism of Action.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. VBIT-4 | VDAC1 oligomerization inhibitor | TargetMol [targetmol.com]

- 11. VDAC1 Knockout Affects Mitochondrial Oxygen Consumption Triggering a Rearrangement of ETC by Impacting on Complex I Activity - PMC [pmc.ncbi.nlm.nih.gov]

VBIT-12: A Technical Guide to its Modulation of Mitochondrial Calcium Flux

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of VBIT-12, a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), and its role in modulating mitochondrial calcium flux. This document provides a comprehensive overview of the core mechanisms, quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction

Mitochondria are central to cellular calcium (Ca²⁺) signaling, sequestering and releasing Ca²⁺ to regulate a multitude of cellular processes, from energy metabolism to apoptosis. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The outer mitochondrial membrane (OMM) protein, Voltage-Dependent Anion Channel 1 (VDAC1), plays a crucial role in this process by mediating the influx of Ca²⁺ from the cytoplasm into the mitochondrial intermembrane space.[1]

This compound is a small molecule inhibitor that directly targets VDAC1.[2][3] It has been shown to prevent VDAC1 oligomerization, a key step in the formation of a large pore that allows for the passage of pro-apoptotic factors and contributes to mitochondrial dysfunction.[3][4] By inhibiting VDAC1, this compound effectively modulates mitochondrial Ca²⁺ flux, reduces reactive oxygen species (ROS) production, and protects against apoptosis.[1][5]

Mechanism of Action

This compound exerts its effects by directly interacting with VDAC1.[2][3] This interaction prevents the conformational changes that lead to VDAC1 oligomerization. Under conditions of cellular stress, VDAC1 channels can assemble into larger complexes, forming a "mega-pore" that disrupts normal mitochondrial function and facilitates the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.

By preventing this oligomerization, this compound maintains the integrity of the outer mitochondrial membrane and regulates the passage of ions, including Ca²⁺. This leads to a reduction in mitochondrial Ca²⁺ overload, a decrease in the production of damaging ROS, and an overall protection of mitochondrial function.[1][5]

Quantitative Data

Table 1: Inhibition of VDAC1 Oligomerization and Apoptosis by VBIT-4

| Parameter | Cell Line | Inducer | IC50 (µM) | Reference |

| VDAC1 Dimerization | HEK-293 | Selenite | ~7.5 | [4] |

| Apoptosis | HEK-293 | Selenite | ~7.5 | [4] |

| Cytochrome c Release | HEK-293 | Selenite | ~2.9 | [4] |

Table 2: Effect of VBIT Compounds on VDAC1 Channel Conductance and Intracellular Calcium

| Compound | Concentration (µM) | Effect on VDAC1 Conductance | Effect on Intracellular Ca²⁺ ([Ca²⁺]i) | Reference |

| VBIT-4 | 40 | Reduction in channel conductance | Prevents selenite-induced increase in [Ca²⁺]i | [4] |

| This compound | 20-100 | Inhibition of VDAC1 conductance | Prevents increase in cytosolic Ca²⁺ | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on VDAC1 function and mitochondrial calcium flux.

VDAC1 Reconstitution and Planar Lipid Bilayer (PLB) Channel Conductance Assay

This protocol, adapted from established methods, allows for the direct measurement of VDAC1 channel activity and its inhibition by compounds like this compound.[4][5]

Materials:

-

Purified VDAC1 protein

-

Planar lipid bilayer setup with two aqueous compartments (cis and trans)

-

Ag/AgCl electrodes

-

Voltage-clamp amplifier

-

Phospholipid solution (e.g., diphytanoyl-phosphatidylcholine in n-decane)

-

Buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

-

This compound solution (dissolved in a suitable solvent like DMSO)

Procedure:

-

Form a planar lipid bilayer by painting the phospholipid solution across a small aperture separating the two compartments.

-

Incorporate purified VDAC1 into the lipid bilayer by adding a small amount of the protein to the cis compartment.

-

Apply a voltage across the membrane using the Ag/AgCl electrodes and record the resulting ion current using the voltage-clamp amplifier.

-

Establish a baseline VDAC1 channel conductance by applying voltage steps (e.g., from 0 to +40 mV and 0 to -40 mV).

-

Introduce this compound to the cis compartment at the desired concentration.

-

After an incubation period (e.g., 30 minutes), record the channel conductance again under the same voltage steps.

-

Analyze the data to determine the effect of this compound on VDAC1 channel conductance. A reduction in current indicates inhibition.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fluo-4 AM

This protocol describes how to measure changes in intracellular calcium levels in response to a stimulus and the effect of this compound.[4]

Materials:

-

Cultured cells (e.g., HEK-293)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Apoptosis-inducing agent (e.g., selenite)

-

This compound solution

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Pre-incubate the cells with this compound at the desired concentration for a specified time (e.g., 2 hours).

-

Load the cells with Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove excess dye.

-

Induce an increase in intracellular calcium by adding the apoptosis-inducing agent (e.g., selenite).

-

Immediately measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

-

Compare the fluorescence levels between control cells, cells treated with the inducer alone, and cells pre-treated with this compound before the inducer to determine if this compound prevents the increase in intracellular calcium.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound mechanism of action in inhibiting VDAC1 oligomerization and mitochondrial dysfunction.

Caption: Experimental workflow for the VDAC1 Planar Lipid Bilayer (PLB) conductance assay.

Caption: Experimental workflow for measuring intracellular calcium using Fluo-4 AM.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reconstitution of purified VDAC1 into a lipid bilayer and recording of channel conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS 2089227-65-4 | Cayman Chemical | Biomol.com [biomol.com]

- 7. Targeting the Mitochondrial Protein VDAC1 as a Potential Therapeutic Strategy in ALS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VBIT-12 in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-12 is a potent and specific small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a crucial protein in the outer mitochondrial membrane. By preventing the oligomerization of VDAC1, this compound modulates the flux of ions and metabolites between the mitochondria and the cytosol, thereby playing a significant role in cellular metabolism, apoptosis, and inflammation. This technical guide provides an in-depth overview of the function of this compound, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of its mechanism of action and related experimental workflows.

Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) acts as a primary gateway for the transport of metabolites, including ATP, ADP, pyruvate, and malate, across the outer mitochondrial membrane.[1] This positions VDAC1 as a critical regulator of cellular energy production and metabolism. Under conditions of cellular stress, VDAC1 can oligomerize, forming larger pores that contribute to the release of pro-apoptotic factors from the mitochondria, leading to programmed cell death.[2] this compound has emerged as a key research tool and potential therapeutic agent due to its ability to directly interact with VDAC1 and inhibit this oligomerization process.[3] This inhibition has been shown to protect against mitochondrial dysfunction and cell death in various disease models, including neurodegenerative diseases, diabetes, and certain cancers.[4][5]

Mechanism of Action of this compound

This compound exerts its effects on cellular metabolism primarily through its interaction with VDAC1. The binding of this compound to VDAC1 prevents the protein from forming oligomeric complexes, thus maintaining its normal channel function and preventing the downstream consequences of oligomerization.

This compound Signaling Pathway

The primary signaling pathway influenced by this compound is the intrinsic apoptosis pathway, which is heavily reliant on mitochondrial integrity. By preventing VDAC1 oligomerization, this compound effectively blocks a key step in the initiation of mitochondria-mediated apoptosis.

Quantitative Effects of this compound on Cellular Metabolism

The inhibitory action of this compound on VDAC1 oligomerization leads to measurable changes in several key metabolic parameters.

| Parameter | Effect of this compound Treatment | Quantitative Data | Cell Type/Model | Reference |

| Mitochondrial Respiration | Reduction in Electron Transport Capacity | -22% | HAP1 cells | [1] |

| Reactive Oxygen Species (ROS) Production | Decreased mitochondrial ROS | Data not yet quantified in percentages | Mouse microvascular endothelial cells | [6] |

| Cellular ATP Levels | Implied reduction due to decreased respiration | Direct quantitative data pending | - | |

| Cell Viability under Stress | Increased cell survival | Partial prevention of mutant SOD1-induced cell toxicity | NSC-34 motor-neuron-like cells | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of this compound in cellular metabolism.

VDAC1 Oligomerization Assay (Cross-linking and Western Blot)

This protocol is designed to assess the oligomeric state of VDAC1 in cells treated with this compound.

Materials:

-

Cells of interest

-

This compound

-

Phosphate-buffered saline (PBS), pH 8.3

-

Ethylene glycol bis(succinimidyl succinate) (EGS) cross-linker

-

SDS-PAGE sample buffer

-

Lysis buffer (e.g., RIPA buffer)

-

Primary antibody against VDAC1

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.

-

Induce apoptosis or cellular stress if required for the experimental design.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS, pH 8.3, at a concentration of 3 mg/ml.

-

Add EGS to a final concentration of 50-300 µM.

-

Incubate for 15-30 minutes at 30°C to allow for cross-linking.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE on a 10% acrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against VDAC1.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. Monomeric and oligomeric forms of VDAC1 will appear at different molecular weights.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and appropriate controls.

-

Incubate for the desired period.

-

Add 10 µl of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Materials:

-

Cells of interest

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Serum-free media

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells in a suitable format (e.g., 24-well plate or coverslips).

-

Treat cells with this compound and controls.

-

Wash the cells with serum-free media.

-

Load the cells with 5-10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.

Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify cellular ATP.

Materials:

-

Cells of interest

-

This compound

-

ATP assay kit (containing luciferase, luciferin, and lysis buffer)

-

Luminometer

Procedure:

-

Culture and treat cells with this compound as required.

-

Lyse the cells using the lysis buffer provided in the kit to release ATP.

-

Add the luciferase-luciferin reagent to the cell lysate.

-

Measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.

-

Generate a standard curve with known ATP concentrations to determine the absolute ATP levels in the samples.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in the design and execution of studies investigating this compound.

General Experimental Workflow for this compound Functional Analysis

Logical Relationship of this compound's Effects

Conclusion

This compound is a valuable tool for investigating the intricate role of VDAC1 in cellular metabolism and apoptosis. Its ability to specifically inhibit VDAC1 oligomerization allows for the dissection of this process from the channel's normal metabolic functions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in understanding and potentially treating a range of diseases characterized by mitochondrial dysfunction. Further research is warranted to quantify the effects of this compound on a broader range of metabolic parameters and to explore its therapeutic efficacy in various preclinical models.

References

- 1. VDAC1 Knockout Affects Mitochondrial Oxygen Consumption Triggering a Rearrangement of ETC by Impacting on Complex I Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer’s disease protects against mitochondrial dysfunction and mitigates brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Mitochondrial Protein VDAC1 as a Potential Therapeutic Strategy in ALS [mdpi.com]

- 6. Pharmacological and Genetic Suppression of VDAC1 Alleviates the Development of Mitochondrial Dysfunction in Endothelial and Fibroblast Cell Cultures upon Hyperglycemic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

VBIT-12: An In-Depth Technical Guide to a Novel Chemical Probe for VDAC1 Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Voltage-Dependent Anion Channel 1 (VDAC1) stands as a critical regulator of mitochondrial function and a key player in the intrinsic apoptotic pathway. Its strategic location on the outer mitochondrial membrane positions it as a gatekeeper for the flux of ions, metabolites, and genetic material, thereby governing cellular bioenergetics and fate. The dysregulation of VDAC1 has been implicated in a multitude of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. VBIT-12 has emerged as a potent and selective small molecule inhibitor of VDAC1, offering a powerful tool to dissect the multifaceted roles of this channel and presenting a promising therapeutic avenue. This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, experimental protocols for its use, and its effects on VDAC1-mediated cellular processes.

Introduction to VDAC1 and the Rationale for Chemical Probes

VDAC1 is the most abundant protein on the outer mitochondrial membrane and is a central hub for cellular signaling pathways.[1][2][3] It facilitates the exchange of essential metabolites like ATP, ADP, pyruvate, and malate between the mitochondria and the cytosol, thus fueling cellular activities.[4] Beyond its canonical role in metabolism, VDAC1 is a critical integrator of apoptotic signals.[2][3] Upon apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[5][6][7] This event triggers the caspase cascade and commits the cell to apoptosis.

Given its central role in both cell life and death, VDAC1 has garnered significant attention as a therapeutic target. Chemical probes that can modulate VDAC1 function are invaluable tools for elucidating its complex biology and for the development of novel therapeutics. This compound is one such chemical probe, designed to specifically interact with VDAC1 and inhibit its pro-apoptotic activities.[1][5][8]

This compound: A Potent Inhibitor of VDAC1 Oligomerization and Function

This compound is a small molecule that directly interacts with VDAC1, effectively preventing its oligomerization.[5][8][9] This inhibitory action is central to its function as a chemical probe and its potential therapeutic applications. By blocking the formation of VDAC1 oligomers, this compound prevents the release of cytochrome c and other pro-apoptotic factors, thereby inhibiting apoptosis.[10][11] Furthermore, this compound has been shown to reduce VDAC1 channel conductance, suggesting a direct impact on its transport function.[9][12]

Mechanism of Action

The primary mechanism of action of this compound is the direct binding to VDAC1, which sterically hinders the protein-protein interactions required for oligomer formation.[5][8] This targeted inhibition allows researchers to specifically probe the consequences of VDAC1 oligomerization in various cellular contexts. The inhibition of VDAC1 oligomerization by this compound has been demonstrated to rescue cells from apoptosis induced by a variety of stimuli.[1][3][10][11]

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Quantitative Data on this compound Activity

Precise quantitative data is essential for the effective use of any chemical probe. While a specific binding affinity (Kd) and a precise IC50 value for VDAC1 channel conductance inhibition by this compound are not yet publicly available, the existing literature provides valuable information on its effective concentrations.

| Parameter | Value/Range | Cell/System | Reference |

| Inhibition of VDAC1 Conductance | 20 - 100 µM | Synthetic lipid membranes with purified rat VDAC1 | [12][13] |

| Inhibition of Apoptosis (effective concentration) | 15 µM | NSC-34 motor-neuron-like cells | [14] |

| Inhibition of VDAC1 Oligomerization (effective concentration) | 10 µM | SH-SY5Y neuronal cells | [15] |

| Inhibition of Mitochondrial Respiration (ET capacity) | 20 µM (-22% reduction) | HAP1 parental cells | [9] |

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the function of this compound as a VDAC1 probe.

VDAC1 Oligomerization Assay

This protocol describes the detection of VDAC1 oligomers in cultured cells using chemical cross-linking followed by immunoblotting.[6][16][17]

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., Staurosporine)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 8.2

-

Ethylene glycol bis(succinimidyl succinate) (EGS) or 1,5-Difluoro-2,4-dinitrobenzene (DFDNB)

-

Lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Immunoblotting apparatus

-

Primary antibody: anti-VDAC1

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Seed and culture cells to the desired confluency.

-

Pre-treat cells with this compound at the desired concentration for a specified time (e.g., 2 hours).

-

Induce apoptosis by adding the chosen agent and incubate for the appropriate duration.

-

Harvest the cells and wash with cold PBS (pH 8.2).

-

Resuspend the cell pellet in PBS (pH 8.2) at a concentration of 2-3 mg/mL.

-

Add the cross-linking reagent (e.g., EGS to a final concentration of 250-300 µM) and incubate at 30°C for 15 minutes.

-

Quench the cross-linking reaction according to the manufacturer's instructions.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform immunoblotting with an anti-VDAC1 antibody.

-

Visualize the bands using a chemiluminescence detection system. VDAC1 monomers, dimers, and higher-order oligomers will be visible.

Caption: Workflow for VDAC1 oligomerization assay.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the quantification of apoptotic cells by flow cytometry using Annexin V-FITC and PI staining.[2][8][18][19]

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and culture cells.

-

Treat cells with this compound and/or an apoptosis-inducing agent as required.

-

Harvest both adherent and suspension cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol describes the detection of mitochondrial superoxide, a type of reactive oxygen species (ROS), using the fluorescent probe MitoSOX Red.[10][12][13][20][21]

Materials:

-

Cells of interest

-

This compound and/or other treatment compounds

-

MitoSOX Red reagent

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

-

Culture cells to the desired density.

-

Treat cells with this compound and/or other compounds as required.

-

Dilute the MitoSOX Red stock solution to a final working concentration of 5 µM in pre-warmed HBSS.

-

Remove the culture medium and wash the cells once with warm HBSS.

-

Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

Analyze the fluorescence using a fluorescence microscope (Ex/Em ~510/580 nm) or a flow cytometer.

Measurement of Intracellular Calcium with Fluo-4 AM

This protocol outlines the measurement of intracellular calcium levels using the fluorescent indicator Fluo-4 AM.[1][22][23][24]

Materials:

-

Cells of interest

-

This compound and/or other treatment compounds

-

Fluo-4 AM

-

Pluronic F-127 (optional, to aid dye loading)

-

Physiological buffer (e.g., HBSS)

-

Fluorescence plate reader or microscope

Procedure:

-

Prepare a stock solution of Fluo-4 AM in DMSO.

-

Culture cells in a suitable format (e.g., 96-well plate or on coverslips).

-

Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) in physiological buffer. The addition of Pluronic F-127 (e.g., 0.02%) can improve dye solubility and loading.

-

Remove the culture medium and wash the cells with the physiological buffer.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Add fresh physiological buffer.

-

Treat the cells with this compound and/or other compounds and monitor the fluorescence changes (Ex/Em ~490/515 nm) over time using a fluorescence plate reader or microscope.

This compound and VDAC1-Mediated Signaling Pathways

This compound's ability to inhibit VDAC1 oligomerization impacts several downstream signaling pathways, primarily those related to apoptosis and mitochondrial homeostasis.

Caption: this compound modulates multiple VDAC1-dependent signaling pathways.

By preventing VDAC1 oligomerization, this compound has been shown to attenuate the increase in intracellular calcium levels and reduce the production of mitochondrial reactive oxygen species (ROS) that are often associated with apoptotic stimuli.[3][15] This highlights the interconnectedness of VDAC1's structural dynamics with mitochondrial calcium homeostasis and redox signaling.

Conclusion

This compound is a valuable and specific chemical probe for investigating the diverse functions of VDAC1. Its ability to directly interact with VDAC1 and inhibit its oligomerization provides a powerful tool for researchers to dissect the molecular mechanisms underlying apoptosis, mitochondrial metabolism, and calcium signaling. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in both basic research and drug discovery efforts targeting VDAC1-related pathologies. Further characterization of its binding kinetics and inhibitory constants will undoubtedly enhance its utility as a precision tool in the study of mitochondrial biology.

References

- 1. hellobio.com [hellobio.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. Targeting the Mitochondrial Protein VDAC1 as a Potential Therapeutic Strategy in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the production and reconstitution of VDAC1 for functional assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VDAC1: from structure to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. VDAC1 Knockout Affects Mitochondrial Oxygen Consumption Triggering a Rearrangement of ETC by Impacting on Complex I Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Inhibition of mitochondrial VDAC1 oligomerization alleviates apoptosis and necroptosis of retinal neurons following OGD/R injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MitoSOX measurement [bio-protocol.org]

- 13. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer’s disease protects against mitochondrial dysfunction and mitigates brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. apexbt.com [apexbt.com]

- 21. Assay of mitochondrial levels of reactive oxygen species using OH-ethidium rate measurement and MitoSOX:TMRM:MitoTracker Deep Red double normalization [help.imageanalyst.net]

- 22. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

VBIT-12: In Vitro Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-12 is a potent and specific inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that regulates metabolism and apoptosis.[1][2][3] this compound exerts its effects by directly interacting with VDAC1 and preventing its oligomerization, a critical step in the induction of mitochondria-mediated apoptosis.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture, including its mechanism of action, recommended experimental procedures, and data presentation guidelines.

Introduction

Mitochondria play a central role in programmed cell death, or apoptosis. A pivotal event in this process is the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytosol. VDAC1, the most abundant protein in the outer mitochondrial membrane, is a critical regulator of this process.[4] Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of these death-promoting molecules.[4][5]